1-Methylcyclopropane-1-sulfonyl fluoride
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Overview
Description
1-Methylcyclopropane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and materials science . The compound’s structure consists of a cyclopropane ring substituted with a methyl group and a sulfonyl fluoride group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-Methylcyclopropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides . This method typically uses reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions. Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which has emerged as an efficient approach for producing sulfonyl fluorides . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Methylcyclopropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction:
Sulfur Fluoride Exchange (SuFEx): This click chemistry reaction involves the exchange of the sulfonyl fluoride group with various nucleophiles, forming stable sulfur (VI) linkages.
Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylcyclopropane-1-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It serves as a valuable building block in the synthesis of complex molecules due to its reactivity and stability.
Chemical Biology: The compound is used in the development of covalent probes for studying protein functions and interactions.
Drug Discovery: Its unique properties make it a potential candidate for designing enzyme inhibitors and other therapeutic agents.
Materials Science: The compound is utilized in the creation of functionalized materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methylcyclopropane-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages with amino acids or proteins . This reactivity is harnessed in various applications, including the development of covalent inhibitors and bioconjugation techniques.
Comparison with Similar Compounds
1-Methylcyclopropane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:
1-Methylcyclopropane-1-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, making it less reactive in certain reactions.
Ethenesulfonyl fluoride: Known for its use in SuFEx click chemistry, it has a different structural framework but similar reactivity.
Sulfuryl fluoride: A gas used in various fluorosulfonylation reactions, it serves as a precursor for many sulfonyl fluorides.
The uniqueness of this compound lies in its specific reactivity profile and stability, making it a versatile tool in synthetic and biological applications.
Properties
Molecular Formula |
C4H7FO2S |
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Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-methylcyclopropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H7FO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3 |
InChI Key |
PLGJSBPWEHPEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)S(=O)(=O)F |
Origin of Product |
United States |
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